molecular formula C7H4ClN B1581422 3-Chlorobenzonitrile CAS No. 766-84-7

3-Chlorobenzonitrile

Cat. No.: B1581422
CAS No.: 766-84-7
M. Wt: 137.56 g/mol
InChI Key: WBUOVKBZJOIOAE-UHFFFAOYSA-N
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Description

3-Chlorobenzonitrile is an organic compound with the chemical formula ClC6H4CN . It is an intermediate for the synthesis of agrochemicals, pharmaceuticals, chemical intermediates, and high-performance pigments . It appears as a colorless solid and can vary in appearance from white to pale cream to pale yellow to pale brown .


Synthesis Analysis

Typically, aryl nitriles like this compound are produced by ammoxidation . It can also be produced by dehydration of the aldoxime of 3-chlorobenzaldehyde . Another method involves heating 3-chlorobenzylamine and iodine in an ammonium acetate aqueous solution .


Molecular Structure Analysis

The molecular formula of this compound is C7H4ClN . Its molecular weight is 137.57 g/mol .


Chemical Reactions Analysis

In the presence of copper nanoparticles, this compound can be reduced by sodium borohydride to 3-chlorobenzylamine . Some ruthenium catalysts can catalyze the hydrolysis of this compound to form 3-chlorobenzamide .


Physical and Chemical Properties Analysis

This compound is a colorless solid with a melting point of 40-41 °C . It has a molar mass of 137.57 g/mol .

Scientific Research Applications

Spectroscopic Analysis

The rotational spectrum of 3-chlorobenzonitrile has been extensively studied, showing its utility in spectroscopic analysis. Measurements were reported for the ground states of the 35 Cl and the 37 Cl isotopomers, providing precise spectroscopic constants and nuclear quadrupole tensors for both 35 Cl and 14 N nuclei in the parent isotopomer. This research is significant in the field of molecular spectroscopy, offering detailed insights into the molecule's properties (Varadwaj et al., 2006).

Thermodynamic and Structural Studies

This compound's thermodynamic and structural properties have been examined using various experimental techniques and computational studies. This research sheds light on the intermolecular interactions, such as CN···Cl interactions, and the pseudosymmetry observed in its crystalline packing. It provides essential data on the enthalpy of sublimation and the halogen-cyano intramolecular interaction, crucial for understanding its behavior in different states (Rocha et al., 2014).

Chemical Synthesis and Preparation

Research on the preparation of p-chlorobenzonitrile by ammoxidation of p-chlorotoluene highlights its role as a key intermediate in organic synthesis. This study offers insights into the optimization of catalysts and technological conditions for its production, emphasizing its importance in chemical manufacturing processes (Guang, 2000).

Radiolysis in Aqueous Solutions

The study of the steady-state radiolysis of chlorobenzonitriles, including this compound, in aqueous solution provides valuable information on the behavior of these compounds under radiolytic conditions. It offers insights into the reactions with hydrated electrons and hydroxyl radicals, contributing to our understanding of their stability and reaction mechanisms in different environmental conditions (Geppert & Getoff, 1998).

Bioaugmentation in Wastewater Treatment

Bioaugmentation with 3-chloroaniline-degrading bacteria has been studied to protect the structure and function of activated-sludge microbial communities against toxic shocks from compounds like this compound. This research is crucial for understanding how to maintain critical wastewater treatment processes in the presence of toxic chlorinated organics (Boon et al., 2003).

Safety and Hazards

3-Chlorobenzonitrile is harmful if swallowed or in contact with skin . It causes serious eye irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation .

Future Directions

The market size of 3-Chlorobenzonitrile is expected to grow significantly from 2023 to 2031 . It is used in various applications such as pharmaceutical intermediates, pesticide intermediates, and dye intermediates . The market growth is driven by its increasing demand in these applications .

Biochemical Analysis

Biochemical Properties

3-Chlorobenzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and biomolecules. For instance, in the presence of copper nanoparticles, this compound can be reduced by sodium borohydride to form 3-chlorobenzylamine . Additionally, ruthenium catalysts can facilitate the hydrolysis of this compound to produce 3-chlorobenzamide . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to interact with specific proteins and enzymes within cells, leading to alterations in cellular functions. These interactions can affect various cellular processes, including cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For instance, the reduction of this compound to 3-chlorobenzylamine involves the binding of the compound to copper nanoparticles, which catalyze the reaction . Such molecular interactions are crucial for understanding the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. For example, prolonged exposure to this compound may lead to changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of this compound can cause significant changes in cellular metabolism and gene expression, highlighting the importance of dosage in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion to other compounds. For instance, the reduction of this compound to 3-chlorobenzylamine involves the enzyme copper nanoparticles, which act as a catalyst . These metabolic pathways are essential for understanding the compound’s role in biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its biochemical activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects .

Properties

IUPAC Name

3-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN/c8-7-3-1-2-6(4-7)5-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUOVKBZJOIOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20227414
Record name Benzonitrile, m-chloro-
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Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766-84-7
Record name 3-Chlorobenzonitrile
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Record name Benzonitrile, m-chloro-
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Record name 3-Chlorobenzonitrile
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Record name Benzonitrile, m-chloro-
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Record name 3-chlorobenzonitrile
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Synthesis routes and methods

Procedure details

4-[2-(tert-Butyldimethylsilanyloxy)ethyl]-1-trityl-1H-imidazole (3.98 g, 8.5 mmol) and 4-bromomethyl-3-chlorobenzonitrile (2.93 g, 12.7 mmol) are dissolved in MeCN (40 mL) and heated at 80° C. for 5 h. After cooling to room temperature MeOH (40 mL) and Et2NH (7 mL) are then added and the solution is warmed 70° C. for 1 h. The solution is evaporated to dryness and the residue purified via flash column chromatography (acetone/CH2Cl2 1:3→MeOH/CH2Cl2 5:95) to give 4-{5-[2-tert-butyl-dimethylsilanyloxy)ethyl]-imidazol-1-ylmethyl}-3-chlorobenzonitrile as an oil. MS (ESI) m/z 376.3, 378.3 (M+H).
Quantity
3.98 g
Type
reactant
Reaction Step One
Quantity
2.93 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 3-Chlorobenzonitrile?

A1: this compound has the molecular formula C7H4ClN and a molecular weight of 137.57 g/mol [].

Q2: What spectroscopic data is available for this compound?

A2: While the provided abstracts do not delve into specific spectroscopic details, the rotational spectrum of this compound has been assigned and analyzed. []

Q3: Are there any known catalytic applications of this compound?

A3: While not a catalyst itself, this compound serves as a reactant in various reactions. For instance, it participates in the synthesis of diaryl ethers via a potassium fluoride-alumina and 18-crown-6 mediated reaction. This method offers a valuable alternative to traditional Ullmann ether synthesis. []

Q4: Has this compound been studied in the context of biaryl formation?

A4: Yes, research has shown that this compound, unlike its 2- and 4-chloro isomers, does not readily participate in biaryl formation when irradiated in the presence of 1,4-dimethoxybenzene. This suggests a positional effect of the chlorine substituent influences the photochemical reactivity. []

Q5: How does this compound interact with Aspergillus sp. PTCC 5266?

A5: Research indicates that whole cells of Aspergillus sp. PTCC 5266 can biotransform this compound via nitrile-hydrating activity. Interestingly, this fungal strain exhibits a broad pH tolerance (6.0 to 10.0) for this transformation, yielding the corresponding carboxylic acid as the sole product. []

Q6: What is known about the antibacterial activity of silver(I) complexes incorporating this compound-derived ligands?

A6: Studies have investigated silver(I) complexes utilizing ligands derived from this compound. These complexes demonstrate antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. Specifically, a complex incorporating a 4-amino-3-chlorobenzonitrile ligand displayed potent inhibitory activity, comparable to chloramphenicol. []

Q7: Are there any known applications of this compound in materials science?

A7: While the provided abstracts don't directly address materials science applications, research suggests this compound and other nitrile compounds can inhibit corrosion and hydrogen embrittlement of high-strength low-alloy steel in sulfuric acid solutions. []

Q8: What environmental concerns are associated with this compound?

A8: While not directly addressed in the provided abstracts, the presence of this compound as a byproduct in the synergistic elimination of nitrogen oxides and chlorobenzene on a commercial catalyst has been observed. This raises concerns as its formation could lead to the generation of polychlorinated byproducts, including polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans, which are highly toxic and persistent organic pollutants. []

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